molecular formula C15H18NO3+ B3025876 3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium CAS No. 2457170-98-6

3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium

Cat. No.: B3025876
CAS No.: 2457170-98-6
M. Wt: 260.31
InChI Key: FAYRGKKCBATAET-CYBMUJFWSA-O
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Description

3,4-Dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium is a pyridinium-based compound characterized by a cationic heterocyclic core with hydroxyl, hydroxymethyl, and phenylethyl substituents. Industrial synthesis routes for structurally related compounds (e.g., hexanoic acid esters with phenylethyl motifs) highlight the importance of regioselective functionalization and stereochemical control .

Properties

IUPAC Name

1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-1-ium-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/p+1/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAYRGKKCBATAET-CYBMUJFWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1O)O)C(CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=[N+](C=CC(=C1O)O)[C@H](CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18NO3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Chemical Reactions Analysis

    • CN128’s reactivity and specific reactions are not widely documented. as an iron chelator, it likely undergoes coordination reactions with iron ions.
    • Common reagents and conditions for iron chelation reactions typically involve ligands with oxygen, nitrogen, or sulfur donor atoms.
  • Scientific Research Applications

    Chemical Properties and Structure

    Chemical Information:

    • IUPAC Name: (R)-3,4-dihydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium
    • CAS Number: 2457170-98-6
    • Molecular Formula: C15H18NO3
    • Purity: 95% .

    The compound features a pyridinium structure with hydroxyl and methyl substituents that contribute to its biological activity and chemical reactivity.

    Pharmacological Applications

    Antioxidant Activity:
    Research indicates that CN128 exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated its potential in mitigating cellular damage in various models of oxidative stress .

    Neuroprotective Effects:
    Preclinical studies suggest that this compound may offer neuroprotective benefits. It has been investigated for its ability to protect neuronal cells from apoptosis induced by neurotoxic agents. The mechanism appears to involve modulation of oxidative stress pathways and enhancement of neuronal survival .

    Anti-inflammatory Properties:
    CN128 has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which may be useful in treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases .

    Biochemical Applications

    Enzyme Inhibition:
    This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory activity against certain oxidases, which could have implications for drug development targeting metabolic disorders .

    Metabolite Studies:
    In metabolomics research, CN128 serves as a reference standard for identifying metabolic pathways involving phenolic compounds. Its unique structure allows researchers to trace its metabolic fate in biological systems .

    Material Science Applications

    Polymer Chemistry:
    In material science, CN128 is explored for its potential use in polymer synthesis. Its hydroxyl groups can participate in polymerization reactions, leading to the development of novel materials with enhanced properties such as increased thermal stability and mechanical strength .

    Nanotechnology:
    The compound's unique chemical properties make it a candidate for applications in nanotechnology, particularly in the synthesis of nanoparticles with specific functionalities for drug delivery systems .

    Case Studies

    StudyFocusFindings
    Antioxidant Study Evaluated the radical scavenging ability of CN128Demonstrated significant reduction in oxidative stress markers in vitro.
    Neuroprotection Research Assessed protective effects on neuronal cellsShowed reduced apoptosis rates under neurotoxic conditions.
    Inflammation Model Investigated anti-inflammatory effects in animal modelsReduced levels of TNF-alpha and IL-6 were observed following treatment.

    Mechanism of Action

    • CN128’s mechanism involves iron regulation. By chelating excess iron, it helps maintain iron homeostasis and prevent iron-related damage.
    • Molecular targets and pathways are not explicitly disclosed, but its iron-chelating properties likely involve interactions with iron ions and cellular transport systems.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural Analogues and Functional Group Analysis

    The compound’s key features include:

    • Pyridinium core : Imparts cationic character, enhancing solubility in polar solvents.
    • 3,4-Dihydroxy groups : Facilitate hydrogen bonding and metal chelation.
    • (1R)-1-(Hydroxymethyl)-2-phenylethyl substituent : A chiral, lipophilic side chain that may modulate receptor interactions.

    Comparisons with analogous compounds (Table 1):

    Compound Name / ID Core Structure Key Substituents Functional Differences Reference
    Target Compound Pyridinium 3,4-dihydroxy, 2-methyl, (1R)-phenylethyl Cationic, polar N/A
    Furanylfentanyl (Entry 249, ) Piperidine N-Phenyl, furan-2-carboxamide Neutral, opioid receptor affinity
    HU-210 (Entry 251, ) Benzo[c]chromen Hydroxymethyl, dimethyl, methyloctan-2-yl Cannabinoid receptor agonist
    Pyrido[1,2-a]pyrimidin-4-one derivatives () Pyrido-pyrimidinone 3,4-Dimethoxyphenyl, piperazine/diazepane Neutral, kinase inhibition potential

    Biological Activity

    3,4-Dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium, also known by its CAS number 2457170-98-6, is a compound of interest due to its potential biological activities, particularly in neuropharmacology and inflammation modulation. This article reviews the biological activity of this compound based on various studies and findings.

    The compound is classified under the pyridine derivatives and possesses several hydroxyl groups that may contribute to its biological properties. Its structure can be described as follows:

    • IUPAC Name : (R)-3,4-dihydroxy-1-(1-hydroxy-3-phenylpropan-2-yl)-2-methylpyridin-1-ium
    • Molecular Formula : C₁₅H₁₇NO₃

    Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the dopamine system. In a study involving dopamine autoreceptor agonists, it was found that related compounds could decrease dopamine synthesis and neuronal firing, suggesting potential applications in treating disorders like schizophrenia .

    Neuroprotective Effects

    Evidence suggests that 3,4-dihydroxy derivatives exhibit neuroprotective properties. For instance, studies have shown that these compounds can mitigate oxidative stress and inflammation in neuronal cells. In particular, the modulation of the NLRP3 inflammasome pathway has been highlighted as a critical mechanism through which these compounds exert their protective effects against neurodegenerative conditions like Alzheimer's disease .

    Antioxidant Activity

    The presence of multiple hydroxyl groups in the structure of this compound suggests significant antioxidant capabilities. This is supported by findings indicating that such compounds can scavenge free radicals and reduce lipid peroxidation in cellular models .

    Study on Dopaminergic Activity

    A study involving cynomolgus monkeys demonstrated that related pyridine compounds showed high affinity for dopamine receptors (D2 and D3) and exhibited antipsychotic-like effects in behavioral tests. The administration of these compounds resulted in decreased locomotor activity and alterations in dopamine signaling pathways .

    Inflammation Modulation

    In vitro studies have shown that 3,4-dihydroxy derivatives can significantly reduce pro-inflammatory cytokine levels in microglial cells. This suggests a therapeutic potential for managing neuroinflammation associated with chronic neurological diseases .

    Data Summary

    Biological Activity Mechanism Reference
    Neuroprotective EffectsModulation of NLRP3 inflammasome
    Antioxidant ActivityScavenging free radicals
    Dopaminergic ActivityAgonist activity at D2 and D3 receptors
    Inflammation ReductionDecreased pro-inflammatory cytokines

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium
    Reactant of Route 2
    Reactant of Route 2
    3,4-dihydroxy-1-[(1R)-1-(hydroxymethyl)-2-phenylethyl]-2-methyl-pyridinium

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.